Product packaging for Pacidamycin 5(Cat. No.:CAS No. 122855-43-0)

Pacidamycin 5

Cat. No.: B220457
CAS No.: 122855-43-0
M. Wt: 764.8 g/mol
InChI Key: VMCKHEAYHSISAM-RINAREHVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pacidamycin 5 is a member of the pacidamycin complex, a family of uridyl peptide antibiotics isolated from the bacterium Streptomyces coeruleorubidus . This natural product exhibits highly specific antibacterial activity, particularly against Pseudomonas aeruginosa , a known opportunistic pathogen . Its core research value lies in its unique mechanism of action; this compound is a potent inhibitor of the enzyme phospho-N-acetylmuramoyl-pentapeptide-transferase (MraY or translocase I) . MraY is an essential, yet clinically unexploited, bacterial enzyme that catalyzes an early membrane-bound step in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall . By selectively inhibiting this target, this compound disrupts the formation of lipid I, leading to the impairment of cell wall assembly and demonstrating bactericidal effects against P. aeruginosa . The structural skeleton of this compound features a doubly inverted peptidyl chain with a β-peptide and a ureido linkage, connected to a 3'-deoxyuridine nucleoside via an enamide linkage . Its biosynthesis involves a fascinating and complex enzymatic assembly line, requiring at least nine enzymes for the assembly of its pentapeptidyl nucleoside scaffold . This compound is part of a diverse family of related metabolites, and studies have shown that its production can be directed through precursor feeding and genetic manipulation of the biosynthetic pathway . This compound is supplied for non-clinical research applications, including the study of bacterial cell wall biosynthesis, the exploration of novel antibiotic targets, and the development of new anti-pseudomonal agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H44N8O11 B220457 Pacidamycin 5 CAS No. 122855-43-0

Properties

CAS No.

122855-43-0

Molecular Formula

C36H44N8O11

Molecular Weight

764.8 g/mol

IUPAC Name

2-[[[(6S)-2,6-diamino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C36H44N8O11/c1-19(37)27(46)17-26(42(2)31(49)24(38)14-21-9-6-10-22(45)13-21)30(39)32(50)44(35(53)40-25(34(51)52)15-20-7-4-3-5-8-20)18-23-16-28(47)33(55-23)43-12-11-29(48)41-36(43)54/h3-13,18-19,24-26,28,30,33,45,47H,14-17,37-39H2,1-2H3,(H,40,53)(H,51,52)(H,41,48,54)/b23-18+/t19-,24-,25?,26?,28?,30?,33?/m0/s1

InChI Key

VMCKHEAYHSISAM-RINAREHVSA-N

SMILES

CC(C(=O)CC(C(C(=O)N(C=C1CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N)N(C)C(=O)C(CC4=CC(=CC=C4)O)N)N

Isomeric SMILES

C[C@@H](C(=O)CC(C(C(=O)N(/C=C/1\CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N)N(C)C(=O)[C@H](CC4=CC(=CC=C4)O)N)N

Canonical SMILES

CC(C(=O)CC(C(C(=O)N(C=C1CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N)N(C)C(=O)C(CC4=CC(=CC=C4)O)N)N

Synonyms

pacidamycin 5

Origin of Product

United States

Biosynthesis of Pacidamycin 5

Identification and Characterization of the Biosynthetic Gene Cluster

The genetic blueprint for pacidamycin production is encoded within a specific biosynthetic gene cluster (BGC) found in the producing bacterial strain. nih.gov Its identification was a critical step in understanding how this complex antibiotic is assembled. nih.govnih.gov

Pacidamycins are a class of uridyl tetra/pentapeptide antibiotics produced by the bacterium Streptomyces coeruleorubidus NRRL 18370. pnas.orgkeio.ac.jpnih.gov This strain was isolated from a soil sample and identified as the natural source of this novel series of antibiotics, which exhibit notable activity against Pseudomonas aeruginosa. nih.govresearchgate.net Genome sequencing of S. coeruleorubidus NRRL 18370 was instrumental in elucidating the biosynthetic pathway of pacidamycins. nih.govpnas.orgresearchgate.net

Through 454 shotgun genome sequencing of S. coeruleorubidus NRRL 18370, a putative biosynthetic gene cluster for pacidamycins was identified. nih.govpnas.orgresearchgate.net This cluster spans approximately 31 kilobases (kb) of genomic DNA and contains 22 open reading frames (ORFs), which have been designated as pacA through pacV. pnas.orgresearchgate.net Analysis of these ORFs provided significant insight into the biosynthesis of the unique structural elements of the pacidamycins. nih.gov The cluster encodes a variety of enzymes, including highly dissociated nonribosomal peptide synthetase (NRPS) modules responsible for assembling the peptide backbone. pnas.orgresearchgate.net Gene deletion experiments confirmed that the identified cluster is essential for pacidamycin biosynthesis. pnas.orgnih.gov For instance, the deletion of NRPS genes pacO and pacP resulted in the complete abolishment of pacidamycin production. pnas.orgnih.gov The identity of the cluster was further confirmed through heterologous expression in Streptomyces lividans, which led to the production of pacidamycin D. nih.gov

Table 1: Genes of the Pacidamycin Biosynthetic Cluster and Their Putative Functions

Gene Putative Function
PacA-V A total of 22 genes involved in pacidamycin biosynthesis.
pacP, pacO Essential nonribosomal peptide synthetases (NRPSs) required for biosynthesis.
pacL, pacJ, pacN, pacO Involved in the formation of the unusual Ala4-Phe5 dipeptidyl ureido linkage.
pacE (Pac5) Aminotransferase involved in nucleoside modification. nih.gov
pacK (Pac11) Putative dehydrogenase for nucleoside modification. nih.gov
pacM (Pac13) Putative isomerase/dehydratase for nucleoside modification. nih.gov
pacC Major facilitator transporter, likely for export of pacidamycins. pnas.org

Enzymatic Steps in the Biogenesis of the 4',5'-Dehydronucleoside Moiety

A key structural feature of pacidamycins is the 4',5'-dehydronucleoside moiety, an essential pharmacophore. researchgate.netacs.orgnih.gov Its biosynthesis is a three-step enzymatic cascade that begins with the common nucleoside, uridine (B1682114). researchgate.netacs.orgnih.gov This pathway is distinct from the formation of similar moieties in other antibiotics, such as caprazamycins. researchgate.net

The first step in modifying the uridine core is the oxidation of the 5'-alcohol group. researchgate.netacs.orgnih.gov This reaction is catalyzed by Pac11 (also referred to as PacK), a flavin-dependent dehydrogenase. researchgate.net The enzyme converts uridine into uridine-5'-aldehyde, setting the stage for subsequent modifications. researchgate.net

Following the initial oxidation, the resulting uridine-5'-aldehyde undergoes a transamination reaction. researchgate.netacs.orgnih.gov This step is catalyzed by the aminotransferase Pac5 (also known as PacE). researchgate.net Pac5 facilitates the transfer of an amino group to the 5'-aldehyde, a crucial step in forming the enamide linkage. researchgate.net

The final step in the biogenesis of the nucleoside core is a dehydration reaction mediated by the Cupin-domain protein Pac13 (also referred to as PacM). researchgate.netacs.orgnih.gov Pac13 is a small, monomeric, and cofactor-independent dehydratase that is structurally distinct from most characterized dehydratases. nih.govnih.gov It catalyzes the key dehydration of the intermediate to form the final 3'-deoxy-4',5'-enamide-uridine structure, which is characteristic of the pacidamycin family. researchgate.netnih.gov Mechanistic studies suggest the reaction likely proceeds via an E1cB mechanism, with histidine residue H42 being critical for the enzyme's catalytic activity. nih.govnih.gov

Table 2: Enzymes in the Biogenesis of the 4',5'-Dehydronucleoside Moiety

Enzyme (Gene) Class Substrate Product Function
Pac11 (PacK) Flavin-dependent dehydrogenase Uridine Uridine-5'-aldehyde Oxidation of the 5'-alcohol. researchgate.netacs.orgnih.gov
Pac5 (PacE) Aminotransferase Uridine-5'-aldehyde 5'-amino-uridine intermediate Transamination of the 5'-aldehyde group. researchgate.netacs.orgnih.gov

| Pac13 (PacM) | Cupin-domain protein (Dehydratase) | 5'-amino-uridine intermediate | 4',5'-Enamide-3'-deoxyuridine | Dehydration to form the final enamide structure. researchgate.netacs.orgnih.govnih.gov |

Dehydration by Cupin-Domain Protein Pac13 (PacM) to Form 4',5'-Enamide-3'-deoxyuridine

Nonribosomal Peptide Synthetase (NRPS) Mediated Peptide Assembly

The peptidyl backbone of Pacidamycin 5 is assembled by a nonribosomal peptide synthetase (NRPS) system. nih.govnih.govtandfonline.comoup.commdpi.com NRPSs are large, multimodular enzymes that synthesize peptides without the use of ribosomes. oup.commdpi.com Each module is typically responsible for the incorporation of a specific amino acid into the growing peptide chain and is composed of several domains, including adenylation (A), thiolation (T), and condensation (C) domains. mdpi.comnih.gov

Role of Highly Dissociated NRPS Modules and Domains

The NRPS system responsible for pacidamycin biosynthesis is notably "highly dissociated," meaning the enzymes are not organized into large, multi-domain proteins but rather as a collection of smaller, often monofunctional or difunctional proteins. pnas.orgresearchgate.netnih.govnih.govtandfonline.com The pacidamycin gene cluster encodes eight dissociated NRPS modules, which include a total of four adenylation (A) domains, four thiolation (T) domains, three condensation (C) domains, and one thioesterase (TE) domain. pnas.org This fragmented assembly line is thought to contribute to the structural diversity of the pacidamycin family of compounds. pnas.org This modular and dissociated nature requires precise protein-protein interactions to ensure the correct assembly of the peptide chain. nih.gov

Activation and Incorporation of Amino Acid Precursors

The incorporation of each amino acid into the pacidamycin structure begins with its selective recognition and activation by an adenylation (A) domain. nih.govnih.govnih.gov This process involves the hydrolysis of ATP to form an aminoacyl-AMP intermediate and pyrophosphate. nih.gov

The non-proteinogenic amino acid (2S,3S)-2,3-diaminobutyric acid (DABA) forms the central scaffold of pacidamycin, serving as a branching point for the peptide chain and the attachment site for the uridine moiety. researchgate.netresearchgate.netnih.gov The biosynthesis of DABA is proposed to start from L-threonine. researchgate.netnih.gov A subcluster of four genes within the pacidamycin cluster is likely dedicated to DABA biosynthesis. tandfonline.com While the precise roles of each enzyme are still under investigation, PacQ, a putative aminotransferase, has been shown to be important for pacidamycin production. researchgate.net The adenylation domain-containing protein PacP is responsible for the activation of a diaminopropionyl precursor, which is then incorporated into the peptide backbone. pnas.orgnih.gov

The pacidamycin gene cluster encodes four proteins containing adenylation domains: PacL, PacO, PacP, and PacU, which are responsible for selecting and activating the various amino acid building blocks. nih.gov

PacL : This C-A-T tridomain protein (where C is a truncated, nonfunctional C domain) activates aromatic amino acids. nih.gov Interestingly, the A domain of PacL is inactive on its own and requires the presence of a small MbtH-like protein, PacJ, for its function. nih.govnih.gov In the presence of PacJ, PacL preferentially activates m-tyrosine, L-phenylalanine, and L-tryptophan. nih.gov

PacO : This A-T didomain protein is essential for pacidamycin biosynthesis and demonstrates a preference for activating L-alanine. pnas.orgnih.gov

PacU : The deletion of the gene encoding PacU abolished the production of pacidamycin D, which has an N-terminal alanine (B10760859), suggesting that PacU is specifically involved in the activation of this alternative N-terminal amino acid. nih.gov

PacW : While not explicitly detailed in the provided search results, it is one of the dedicated adenylation domains within the gene cluster. pnas.org

In vitro assays have confirmed the reversible formation of m-Tyr-AMP by PacL, L-Ala-AMP by PacO, and diaminopropionyl-AMP by PacP. pnas.orgnih.gov

Formation of Unusual Peptide Linkages

The structure of this compound features two notable unusual peptide linkages that result in a double inversion of the peptide chain's direction. nih.govnih.govnih.gov

β-Peptide Linkage : The peptide bond between the second amino acid (m-Tyr₂) and the central DABA₃ residue is formed with the β-amino group of DABA, rather than the typical α-amino group. nih.govnih.gov

Ureido Linkage : Following the DABA₃-Ala₄ linkage (which uses the α-amino of DABA), the connection between Ala₄ and the fifth amino acid (which can be Phe, Trp, or m-Tyr) is a ureido linkage. nih.govnih.gov This constitutes a second reversal in the chain's direction. nih.gov The formation of this unusual dipeptidyl ureido linkage has been demonstrated in vitro with the purified enzymes PacL, PacJ, PacN, and PacO. pnas.orgresearchgate.netnih.govnih.gov PacN, a C-T didomain protein, is a unique condensation enzyme that catalyzes the formation of this ureido bond. researchgate.netpnas.org

Compound and Enzyme Information

NameTypeFunction in this compound Biosynthesis
This compound Peptidyl Nucleoside AntibioticFinal natural product
Uridine NucleosidePrecursor for the 3'-deoxyuridine (B14125) moiety
Uridine-5'-aldehyde AldehydeIntermediate in 3'-deoxyuridine biosynthesis
3'-deoxy-3',4'-didehydrouridine-5'-aldehyde AldehydeProduct of Pac13-catalyzed dehydration
2,3-Diaminobutyric Acid (DABA) Non-proteinogenic amino acidCentral scaffold of the peptide backbone
L-threonine Proteinogenic amino acidProposed precursor for DABA biosynthesis
m-tyrosine Non-proteinogenic amino acidAromatic amino acid incorporated into the peptide chain
L-alanine Proteinogenic amino acidAliphatic amino acid incorporated into the peptide chain
L-phenylalanine Proteinogenic amino acidAromatic amino acid incorporated into the peptide chain
L-tryptophan Proteinogenic amino acidAromatic amino acid incorporated into the peptide chain
Pac13 Dehydratase (Cupin superfamily)Catalyzes the dehydration of uridine-5'-aldehyde via an E1cB mechanism
PacQ Putative AminotransferaseInvolved in the biosynthesis of the DABA residue
PacS Argininosuccinate lyase domain-containing proteinPotentially complements the function of PacQ in DABA biosynthesis
PacT EnzymePart of the subcluster for DABA biosynthesis
PacP NRPS Adenylation domain proteinActivates a diaminopropionyl precursor for incorporation
PacV EnzymePart of the pacidamycin biosynthetic gene cluster
PacL NRPS (C*-A-T tridomain protein)Adenylation domain activates aromatic amino acids (requires PacJ)
PacO NRPS (A-T didomain protein)Adenylation domain activates L-alanine
PacU NRPS Adenylation domain proteinActivates the N-terminal alanine in Pacidamycin D
PacW NRPS Adenylation domain proteinOne of the dedicated adenylation domains in the cluster
PacJ MbtH-like proteinActivates the adenylation domain of PacL
PacN NRPS (C-T didomain protein)Catalyzes the formation of the ureido linkage

Interplay of Enzymes in Pacidamycin Scaffold Assembly

The biosynthesis of this compound is a prime example of a highly dissociated non-ribosomal peptide synthetase (NRPS) system, where individual domains and modules function as discrete proteins that interact in a coordinated fashion.

Central to the assembly of the pacidamycin peptide backbone is the freestanding thiolation (T) domain, PacH northwestern.eduresearchgate.net. This small carrier protein acts as a mobile scaffold, shuttling the growing peptide chain between the various catalytic domains of the dissociated NRPS machinery nih.gov. The central DABA building block is loaded onto PacH, and it is upon this carrier that the peptide chain is elongated through the sequential addition of amino acid residues, including the formation of the β-peptide linkage nih.gov. The use of a freestanding carrier protein provides a high degree of flexibility to the biosynthetic assembly line.

The final step in the construction of the this compound core structure is the ligation of the fully assembled peptide chain to the modified nucleoside. This crucial reaction is catalyzed by the freestanding condensation (C) domain, PacI northwestern.edunih.govresearchgate.net. PacI is responsible for the release of the tetra/pentapeptidyl chain from its thioester linkage to the PacH carrier protein and the concomitant formation of an amide bond with the 5'-amino group of the 3'-deoxy-4',5'-enamino-uridine researchgate.netnih.gov. This represents a novel function for a C domain, condensing a peptide with a nucleoside moiety nih.gov.

The pacidamycin biosynthetic pathway exhibits remarkable mechanistic versatility and a degree of substrate promiscuity, which contributes to the natural diversity of the pacidamycin family of compounds northwestern.edunih.gov. The highly dissociated nature of the NRPS enzymes allows for a modular and flexible assembly process northwestern.eduresearchgate.net.

Mechanism of Action and Target Elucidation

Inhibition of Translocase I (MraY) in Bacterial Cell Wall Assembly

Pacidamycin 5 exerts its antibacterial effect by inhibiting Translocase I (MraY), a membrane-bound enzyme crucial for bacterial peptidoglycan biosynthesis. guidetopharmacology.orgnih.govcore.ac.uknih.govresearchgate.netdntb.gov.uaresearchgate.netnih.govnih.govwarwick.ac.ukacs.org Peptidoglycan is a vital structural component of the bacterial cell wall, providing rigidity and protection against osmotic lysis. researchgate.netresearchgate.netmdpi.com

MraY catalyzes the first membrane-associated step in peptidoglycan formation. This reaction involves the transfer of UDP-N-acetylmuramoyl-pentapeptide (UDP-MurNAc-pentapeptide) onto the lipid carrier undecaprenyl phosphate, resulting in the formation of Lipid I. researchgate.netmdpi.com By inhibiting MraY, this compound effectively halts the progression of peptidoglycan synthesis, thereby compromising the integrity of the bacterial cell wall. guidetopharmacology.orgnih.gov

Structure-activity relationship (SAR) studies on related uridyl peptide antibiotics, such as muraymycins, have provided insights into the molecular features critical for MraY inhibition. Modifications to the nucleobase, including the introduction of substituents at the 5-position or a reduction in aromaticity, generally lead to a significant decrease in inhibitory activity. nih.govdntb.gov.ua Conversely, alterations to the ribose moiety, such as the removal of the 2'-hydroxy group, appear to be tolerated, with activity being retained. nih.gov

Table 1: Impact of Structural Modifications on MraY Inhibition (General for Uridyl Peptide Antibiotics)

Structural ModificationImpact on MraY Inhibition (General for Uridyl Peptide Antibiotics)
Introduction of substituents at the 5-position of pyrimidine (B1678525) nucleobaseSignificant loss of inhibitory activity
Reduction of nucleobase aromaticity (e.g., C5-C6 double bond)Approximately tenfold decrease in inhibitory potency
Removal of the 2'-hydroxy group from the ribose moietyRetained activity

Molecular Mimicry of UDP-N-acetylmuramoyl-pentapeptide

A key aspect of this compound's mechanism is its ability to mimic the natural substrate of MraY, UDP-N-acetylmuramoyl-pentapeptide. nih.govnih.gov This molecular mimicry allows this compound to bind to the active site of MraY and act as a competitive inhibitor. nih.govwarwick.ac.uk

Significance of MraY as a Clinically Unexploited Antibacterial Target

MraY represents a highly promising, yet clinically unexploited, target for the development of new antibacterial agents. nih.govresearchgate.netdntb.gov.uaresearchgate.netnih.govacs.org Its essential role in bacterial viability, specifically in the biosynthesis of the peptidoglycan cell wall, makes it a critical vulnerability for bacterial pathogens. researchgate.netresearchgate.netnih.govacs.org

The increasing prevalence of antibiotic resistance necessitates the discovery of novel therapeutic strategies targeting essential bacterial pathways. uky.edu MraY's position in the peptidoglycan synthesis pathway makes it an attractive target for developing compounds that can overcome existing resistance mechanisms. researchgate.netuky.edu Furthermore, MraY is a bacterial-specific enzyme, with a human homologue (DPAGT1) involved in a different cellular process (post-translational glycosylation). researchgate.net This distinction offers the potential for developing inhibitors that exhibit selective toxicity towards bacteria, minimizing adverse effects on human host cells. researchgate.net

Compound List:

this compound

UDP-N-acetylmuramoyl-pentapeptide

Translocase I (MraY)

Muraymycins

Mureidomycins

Napsamycins

Sansanmycins

Capuramycins

Liposidomycins

Tunicamycins

Sphaerimicin

Rational Design and Generation of Pacidamycin 5 Analogs

Precursor-Directed Biosynthesis Approaches for Diversification

Precursor-directed biosynthesis harnesses the inherent enzymatic machinery of producing organisms to incorporate non-natural building blocks, thereby generating structural diversity. This approach is particularly effective for complex molecules like Pacidamycin, where total chemical synthesis can be challenging.

Exploiting the Relaxed Substrate Specificity of Biosynthetic Enzymes

The biosynthetic pathway for Pacidamycin involves nonribosomal peptide synthetases (NRPSs) and other tailoring enzymes, many of which exhibit a remarkable degree of relaxed substrate specificity nih.govdovepress.compnas.org. This promiscuity allows these enzymes to accept and process modified precursors that differ from the natural building blocks. Studies have shown that the biosynthetic machinery of Pacidamycin can readily incorporate a variety of amino acid analogs, particularly tryptophan derivatives, leading to the production of novel Pacidamycin analogs dovepress.comnih.gov. This inherent flexibility in the enzymes, such as the adenylation (A) and thiolation (T) domains within the NRPS modules, is a cornerstone for generating structural diversity through precursor feeding nih.govdovepress.compnas.org.

Incorporation of Modified Amino Acid Precursors (e.g., Halogenated, Methylated Tryptophans and Phenylalanines)

A key strategy within precursor-directed biosynthesis involves feeding the producing organism with synthetically modified amino acids. For Pacidamycin, extensive research has focused on the incorporation of substituted tryptophan analogs. It was observed that feeding the producing strain with 2-methyl-, 7-methyl-, 7-chloro-, and 7-bromotryptophans resulted in the production of corresponding Pacidamycin analogs in quantities comparable to, or even greater than, the natural Pacidamycin dovepress.comnih.gov. This demonstrates a significant tolerance of the Pacidamycin biosynthetic enzymes for modifications at specific positions on the tryptophan ring, particularly at the 2 and 7 positions. Tryptophans substituted at positions 4, 5, and 6, however, showed low or no incorporation, indicating some degree of positional selectivity in the enzyme's recognition of these precursors nih.gov. The ability to generate halogenated Pacidamycin derivatives, such as chloropacidamycin and bromopacidamycin, is particularly valuable as these can serve as substrates for further chemical modifications via cross-coupling reactions nih.gov.

Structural Diversification of the 5'-Aminouridine Moiety via Mutational Biosynthesis

The 5'-aminouridine moiety is a critical component of the Pacidamycin pharmacophore, essential for its interaction with the target enzyme, translocase I (MraY) researchgate.netnih.govacs.org. Diversifying this part of the molecule can lead to analogs with altered biological activity. Mutational biosynthesis, often employed in related uridyl peptide antibiotic (UPA) systems like sansanmycins, has been utilized to achieve this. In sansanmycin biosynthesis, enzymes homologous to those involved in Pacidamycin nucleoside formation (PacK, PacE, PacM) are responsible for modifying uridine (B1682114). PacK (also known as Pac11) catalyzes the oxidation of uridine to uridine-5'-aldehyde; PacE (Pac5) performs the transamination of this aldehyde; and PacM (Pac13) mediates the subsequent dehydration to form the characteristic 4',5'-enamide-3'-deoxyuridine core researchgate.netacs.orgcolab.ws. By creating mutations in genes responsible for the biosynthesis of the 5'-aminouridine moiety (e.g., ssaK deletion in sansanmycin producers, which shares homology with PacK), researchers have successfully generated novel analogs with modified 5'-aminouridine structures researchgate.netnih.gov. This approach allows for the exploration of structure-activity relationships related to this crucial nucleoside component.

Total Chemical Synthesis Strategies for Analog Generation

Total chemical synthesis offers a complementary approach to generating Pacidamycin analogs, providing precise control over structural modifications that may not be achievable through biological routes. The complex structure of Pacidamycin presents significant synthetic challenges, particularly the labile Z-oxyacyl enamide linkage.

Copper-Catalyzed Cross-Coupling Methodologies for Enamide Formation

Following the synthesis of the Z-oxyvinyl halide intermediates, the next crucial step is their coupling with the peptide fragment to form the enamide bond researchgate.netnih.govacs.org. Copper-catalyzed cross-coupling reactions have proven to be highly effective for this transformation. Specifically, Cu(I)-catalyzed oxy enamide formation has been employed to link the Z-oxyvinyl iodide precursors with the tetrapeptide carboxamide component acs.org. This methodology allows for the assembly of the complex Pacidamycin scaffold, providing access to a range of uridylpeptide antibiotics and their analogs by varying the peptide moiety nih.gov. The efficiency and reliability of these copper-catalyzed reactions are vital for constructing the labile enamide linkage, a hallmark of Pacidamycin and related compounds researchgate.netnih.govacs.org.

Modular Synthesis for Scaffold Diversification

The biosynthesis of pacidamycins involves a complex assembly line, primarily orchestrated by non-ribosomal peptide synthetases (NRPS) and specialized enzymes nih.govdovepress.combiorxiv.org. A key aspect of generating diverse pacidamycin analogs lies in exploiting the inherent relaxed substrate specificity of these biosynthetic machinery components. This allows for the incorporation of non-native building blocks, leading to novel structural variations.

Research has identified a nine-enzyme assembly line responsible for pacidamycin biosynthesis nih.govdovepress.com. The relaxed specificities of certain domains within this system, such as the PacI and adenylation (A) domains, have been leveraged for in vitro biosynthesis of pacidamycin analogs. These studies have yielded up to nine distinct analogs, characterized by variations in the C-terminal amino acid, the central diamino acid, and the uridine moiety dovepress.comsemanticscholar.org. Furthermore, the biosynthetic machinery has demonstrated a capacity to incorporate various tryptophan analogs, leading to the production of new pacidamycin derivatives dovepress.com.

Beyond biosynthetic approaches, semisynthetic strategies have also proven effective for scaffold diversification. For instance, a Pictet-Spengler reaction has been employed to modify meta-tyrosine-containing pacidamycin 4. This approach, utilizing aryl-aldehydes, allowed for the generation of new pacidamycin derivatives with controlled diastereomeric ratios nih.gov. Additionally, chemical handles, such as chlorine introduced onto the pacidamycin scaffold via a heterologous halogenase, can serve as sites for further synthetic diversification, enabling the creation of novel analogs nih.gov.

Structure-Activity Relationship (SAR) Studies Through Analog Analysis

Modifications to the pacidamycin structure can significantly influence its interaction with the target enzyme, translocase I (MraY), and consequently, its antibacterial activity. For example, the hydrogenation of the C-4' exocyclic olefin in dihydropacidamycin D resulted in a compound with activity comparable to its parent, pacidamycin D frontiersin.orgnih.gov. This suggests that the enamide linkage's saturation does not critically impair its biological function.

Conversely, specific modifications can lead to a loss or enhancement of activity. Studies on related uridyl peptide antibiotics (UPAs) have shown that substitutions at the 5-position of the uracil (B121893) ring can cause a significant reduction in inhibitory activity mit.edu. Interestingly, the presence of a 2'-hydroxyl group on the nucleoside ribosyl moiety, a feature present in many UPAs, was found to be dispensable for bioactivity, as demonstrated by synthetic analogs lacking this group which retained efficacy nih.gov. In contrast, modifications to the peptide chain of related compounds, such as dihydrosansanmycins, have been reported to enhance activity against Mycobacterium tuberculosis frontiersin.org. However, Pictet-Spengler derivatives of pacidamycin 4, when tested against Pseudomonas aeruginosa, were found to be inactive at tested concentrations, indicating that certain structural alterations can abolish activity nih.gov.

The 4',5'-dehydronucleoside moiety is unequivocally identified as an essential pharmacophore within the pacidamycin structure researchgate.netcolab.wsacs.orgnih.gov. This unique structural element is biosynthetically derived from uridine through a series of enzymatic transformations: oxidation of the 5'-alcohol by Pac11, transamination of the resulting aldehyde by Pac5, and dehydration mediated by Pac13 researchgate.netcolab.wsacs.orgnih.govresearchgate.net. The uracil-ribose core, in general, plays a critical role in determining binding affinity to the MraY target enzyme nih.gov.

The peptide backbone of pacidamycin, assembled by NRPS, is characterized by the incorporation of nonproteinogenic amino acids and unusual linkages, such as β-peptide and ureido bonds nih.govbiorxiv.org. Variations in this peptide chain are a significant avenue for generating diverse analogs and exploring SAR. The relaxed substrate specificity of NRPS domains enables the incorporation of a wide array of amino acids, leading to analogs with altered peptide sequences dovepress.comsemanticscholar.org.

Compound List:

Pacidamycin 5

Pacidamycin D

Dihydropacidamycin D

Sansanmycin

Dihydrosansanmycin analogs

Mechanisms of Resistance to Pacidamycin 5

Role of Transport Systems in Mediating Resistance

Transport systems are central to Pacidamycin 5 resistance in P. aeruginosa, involving both reduced uptake and increased efflux. nih.gov The primary mechanism for high-level resistance is the loss of an active uptake system, while overexpression of efflux pumps contributes to low-level resistance. researchgate.netresearchgate.net

The primary route of entry for this compound into P. aeruginosa is the Opp (oligopeptide permease) system, an ATP-binding cassette (ABC) transporter responsible for importing oligopeptides. nih.govgardp.orgfrontiersin.org This transport system is crucial for the antibiotic's activity, as its inactivation leads to high-level resistance. nih.govapsnet.org The loss of this uptake function is considered the main reason for the high frequency of potent resistance to pacidamycins. researchgate.netfrontiersin.org

The high-level resistance observed in Type 1 mutants is directly linked to mutations within the opp operon. nih.govfrontiersin.org This operon encodes the components of the oligopeptide transport system. nih.gov Research using transposon mutagenesis identified insertions in oppB, which encodes one of the periplasmic binding proteins of the Opp system. nih.govasm.org Further investigation confirmed that mutations in various opp genes, but not the adjacent fabI gene, conferred high levels of resistance to pacidamycin. nih.govasm.org Specifically, both of the putative Opp periplasmic binding proteins, OppA and OppB, were found to be essential for the uptake of this compound. nih.govasm.org The non-essential nature of this transporter for bacterial survival allows for a high frequency of resistance-conferring mutations to arise. researchgate.net

While impaired uptake is the primary driver of high-level resistance, active efflux also plays a role, particularly in intrinsic and low-level resistance. nih.govresearchgate.net Efflux pumps are tripartite protein complexes that span the inner and outer membranes of Gram-negative bacteria, actively expelling toxic compounds like antibiotics. frontiersin.org

The low-level resistance seen in Type 2 mutants has been attributed to the overexpression of specific Resistance-Nodulation-Division (RND) family efflux pumps. nih.govasm.org These mutants exhibit cross-resistance to other antibiotics, a characteristic feature of multidrug resistance efflux pump overexpression. nih.govmdpi.com Studies have shown that these low-level resistant strains overexpress either the MexAB-OprM or the MexCD-OprJ efflux pump. nih.govasm.org The MexAB-OprM system, in particular, contributes to the intrinsic resistance of P. aeruginosa to pacidamycin, as strains with an inactive MexAB-OprM system are more susceptible to the antibiotic. asm.orgresearchgate.net However, the impact of efflux is secondary to uptake efficiency; the major resistance mechanism remains the loss of the Opp uptake system rather than the overproduction of these efflux pumps. researchgate.netresearchgate.net

Table 2: Summary of this compound Resistance Mechanisms in P. aeruginosa

Resistance LevelMechanismSystem InvolvedKey Genes/ComponentsConsequence
High-Level Impaired UptakeOligopeptide Permease SystemoppA, oppBPrevents antibiotic entry into the cell. nih.govasm.org
Low-Level Increased EffluxRND Efflux PumpsMexAB-OprM, MexCD-OprJActively removes antibiotic from the cell. nih.govasm.org

Contribution of Efflux Pumps to Resistance

Specificity of Efflux (e.g., Pacidamycin not a substrate for MexEF-OprN)

Efflux pumps are a significant component of both intrinsic and acquired resistance in Gram-negative bacteria like Pseudomonas aeruginosa. These pumps actively extrude a wide range of substrates, including antibiotics, from the cell. However, the activity of these pumps is often substrate-specific.

Research into the interaction between pacidamycins and the major efflux systems of P. aeruginosa has revealed a specific pattern of susceptibility. Studies have demonstrated that this compound is not a substrate for the MexEF-OprN efflux pump. researchgate.net The minimum inhibitory concentrations (MICs) of the antibiotic were found to be the same for the wild-type P. aeruginosa strain PAO1 and a mutant strain that overexpresses the MexEF-OprN system. researchgate.net This indicates that the upregulation of MexEF-OprN would not confer resistance to this compound.

While MexEF-OprN does not contribute to resistance, the MexAB-OprM system does play a role in the intrinsic resistance of P. aeruginosa to pacidamycin. researchgate.net Bacterial cells with an inactivated MexAB-OprM pump were shown to be more susceptible to pacidamycin than the wild-type strain. researchgate.net Despite this, the primary mechanism for the emergence of high-level resistance is not the overproduction of efflux pumps like MexAB-OprM or MexCD-OprJ. researchgate.net The efficiency of pacidamycin uptake appears to be greater than the capacity of these pumps to efflux the compound. researchgate.net

Table 1: Interaction of Pacidamycin with P. aeruginosa Efflux Pumps

Efflux Pump Role in Pacidamycin Resistance Research Finding Citation
MexEF-OprN None Pacidamycin is not a substrate; MICs are unchanged in strains overexpressing this pump. researchgate.net
MexAB-OprM Contributes to intrinsic resistance Cells lacking a functional pump are more susceptible to pacidamycin. researchgate.net

| MexCD-OprJ | Not a primary mechanism | Overproduction does not lead to high-level resistance. | researchgate.net |

Genetic Basis of Resistance Development

The development of high-level resistance to this compound in P. aeruginosa is predominantly linked to genetic mutations that prevent the antibiotic from reaching its intracellular target, translocase I. frontiersin.org The primary genetic basis for this resistance is the mutational inactivation of the oligopeptide permease (Opp) transporter system. researchgate.netfrontiersin.orgfrontiersin.org

Pacidamycins are uridyl peptide antibiotics and utilize the Opp system, a binding protein-dependent ABC transporter, for active import into the bacterial cell. researchgate.netfrontiersin.org This transporter's primary function is the uptake of oligopeptides, but it also illicitly transports peptide-like antibiotics such as pacidamycins. researchgate.net A significant limitation for the therapeutic application of pacidamycins is the high frequency at which resistant mutants emerge, estimated at 10⁻⁶ to 10⁻⁷. researchgate.net

The high frequency of resistance is because the Opp transporter is non-essential for the viability of P. aeruginosa. researchgate.net Consequently, mutations that lead to the loss of function of the Opp system can readily be selected for in the presence of the antibiotic without being lethal to the bacterium. researchgate.netfrontiersin.org This loss of active uptake is the major mechanism of high-level resistance, far outweighing the contribution of efflux pumps. researchgate.net

In the producing organism, Streptomyces coeruleorubidus, the biosynthetic gene cluster for pacidamycin contains genes that may confer self-resistance. pnas.org One such gene, PacC, shows sequence similarity to major facilitator superfamily (MFS) transporters and is believed to function by exporting the antibiotic out of the cell, thus protecting the producer organism. pnas.org

Table 2: Compound Names

Compound Name
This compound
MexEF-OprN
MexAB-OprM

Q & A

Basic Research Questions

Q. What are the key structural and functional characteristics of Pacidamycin 5 that distinguish it from other uridyl peptide antibiotics?

  • Methodological Answer: Begin by analyzing the compound’s core structure (e.g., uridine moiety, peptide backbone) using spectroscopic techniques (NMR, mass spectrometry) and compare it to analogs like Pacidamycins 1–3. Review crystallography data or computational modeling studies to identify active sites or binding motifs . For functional differentiation, conduct in vitro assays against model pathogens (e.g., Pseudomonas aeruginosa) to quantify MIC values and compare with related compounds .

Q. What standard protocols are recommended for isolating and characterizing this compound from microbial sources?

  • Methodological Answer: Use fermentation optimization (e.g., varying carbon/nitrogen sources, pH) to maximize yield, followed by extraction via solvent partitioning (ethyl acetate/butanol) and purification using HPLC with a C18 column. Validate purity via LC-MS and nuclear magnetic resonance (NMR) spectroscopy. Reference protocols from analogous antibiotic isolation studies to ensure reproducibility .

Q. How can researchers design initial bioactivity assays to evaluate this compound’s antimicrobial efficacy?

  • Methodological Answer: Employ broth microdilution assays (CLSI guidelines) against Gram-negative pathogens, with controls for cytotoxicity (eukaryotic cell lines). Include comparator antibiotics (e.g., colistin) to contextualize potency. Use fractional inhibitory concentration (FIC) indices to assess synergies with existing drugs .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer: Conduct a meta-analysis of existing data (e.g., MIC ranges, assay conditions) to identify variables influencing discrepancies. For example, differences in bacterial strains, growth media (e.g., cation-adjusted Mueller-Hinton broth vs. LB), or inoculum size may explain variability. Replicate conflicting studies under standardized conditions and apply statistical tests (ANOVA, Tukey’s HSD) to resolve inconsistencies .

Q. What experimental strategies can optimize the biosynthesis of this compound in heterologous hosts?

  • Methodological Answer: Use genome mining to identify the biosynthetic gene cluster (BGC) in native producers (e.g., Streptomyces spp.), then clone it into expression hosts (e.g., S. lividans). Employ CRISPR-Cas9 for pathway engineering (e.g., promoter swapping, ribosomal binding site optimization) and metabolomics (LC-MS/MS) to monitor intermediate fluxes. Compare titers via qPCR and HPLC .

Q. How can multi-omics approaches (genomics, proteomics) elucidate this compound’s mechanism of action and resistance pathways?

  • Methodological Answer: Perform RNA-seq on treated vs. untreated bacteria to identify differentially expressed genes (e.g., efflux pumps, cell wall synthesis enzymes). Validate targets via proteomics (SILAC labeling) and in silico docking studies. For resistance profiling, evolve resistant mutants via serial passaging and sequence genomes to pinpoint mutations .

Data Contradiction and Synthesis Challenges

Q. What methodologies are effective in resolving low yields during this compound chemical synthesis?

  • Methodological Answer: Troubleshoot stepwise:

  • Route Optimization: Replace low-yielding steps (e.g., uridine coupling) with microwave-assisted synthesis or enzymatic catalysis.
  • Analytical Monitoring: Use real-time FTIR or inline NMR to identify bottlenecks.
  • Byproduct Analysis: Characterize impurities via HRMS and adjust protecting groups or reaction solvents .

Q. How should researchers validate target engagement of this compound in complex biological systems?

  • Methodological Answer: Employ photoaffinity labeling with a this compound probe (e.g., diazirine-tagged analog) to crosslink target proteins in bacterial lysates. Identify bound proteins via pull-down assays and LC-MS/MS. Confirm specificity using knockout strains or competitive inhibition with unmodified this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pacidamycin 5
Reactant of Route 2
Pacidamycin 5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.